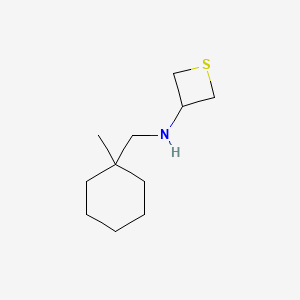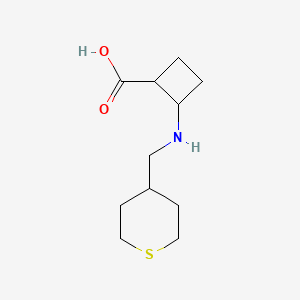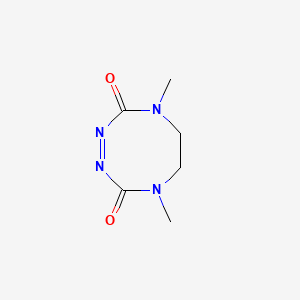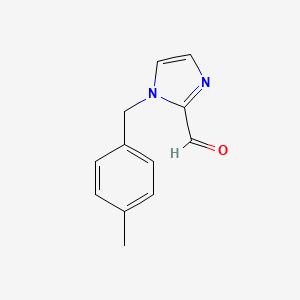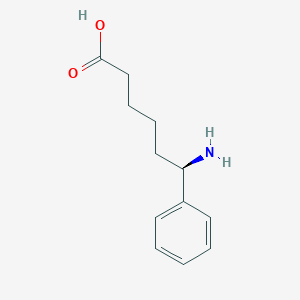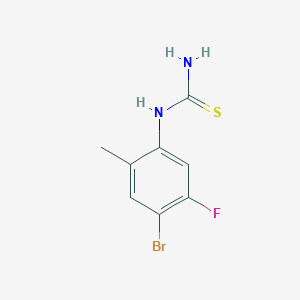
4-Bromo-5-fluoro-2-methylphenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea can be synthesized through the reaction of 4-bromo-5-fluoro-2-methylaniline with thiocyanate in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of thiourea derivatives often involves the reaction of primary amines with carbon disulfide in the presence of a base. This method is efficient and allows for the production of various substituted thioureas .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential anticancer and antimicrobial applications, where it can disrupt essential cellular processes .
Comparison with Similar Compounds
1-Phenyl-2-thiourea: Similar in structure but lacks the bromine and fluorine substituents.
1-(4-Chloro-5-fluoro-2-methylphenyl)thiourea: Similar but with a chlorine atom instead of bromine.
1-(4-Bromo-2-methylphenyl)thiourea: Similar but lacks the fluorine substituent.
Uniqueness: 1-(4-Bromo-5-fluoro-2-methylphenyl)thiourea is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1263377-83-8 |
|---|---|
Molecular Formula |
C8H8BrFN2S |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(4-bromo-5-fluoro-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H8BrFN2S/c1-4-2-5(9)6(10)3-7(4)12-8(11)13/h2-3H,1H3,(H3,11,12,13) |
InChI Key |
FDKNOWNUSBPGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=S)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


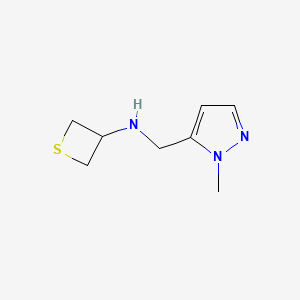
![6-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12986977.png)
![Rel-(3aS,7aS)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12986980.png)
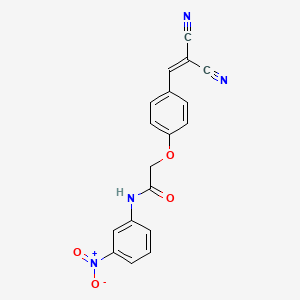
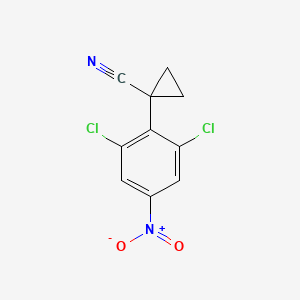
![Sodium 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-6-olate](/img/structure/B12987007.png)
![2,5-Dibromo-6-fluorobenzo[d]thiazole](/img/structure/B12987009.png)
![tert-Butyl (8-oxo-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12987015.png)
